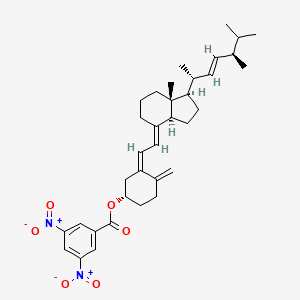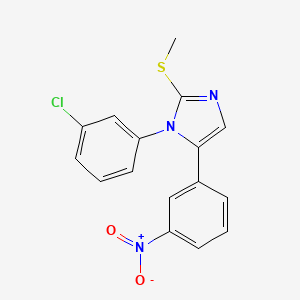![molecular formula C18H18F3N3O B2470173 4-(1-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380167-70-2](/img/structure/B2470173.png)
4-(1-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one, also known as TFP or TFP-NH2, is a small molecule inhibitor that is commonly used in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which is an enzyme that plays a key role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
4-(1-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the transfer of phosphate groups to downstream targets. This leads to a decrease in the activity of CK2 and a subsequent disruption of the cellular processes that it regulates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its inhibition of CK2. CK2 has been shown to play a role in many cellular processes, including DNA replication, transcription, translation, and cell cycle regulation. Therefore, inhibition of CK2 by this compound can lead to a range of effects, including cell cycle arrest, apoptosis, and altered gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(1-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one in lab experiments is its high potency and selectivity for CK2. This allows for precise control over the inhibition of CK2 activity, which can be useful in studying its function in various biological processes. However, one limitation of this compound is that it may have off-target effects on other enzymes or proteins, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving 4-(1-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one. One area of interest is the development of more potent and selective CK2 inhibitors that can be used in both basic and clinical research. Another area of interest is the investigation of the role of CK2 in various diseases, including cancer, inflammation, and neurodegeneration. Additionally, the use of this compound as a tool for studying the function of other proteins and enzymes is an area of potential future research.
Méthodes De Synthèse
The synthesis of 4-(1-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves several steps, starting with the reaction of 4-(trifluoromethyl)pyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-phenylethylamine and piperazine to form the final product, this compound-NH2.
Applications De Recherche Scientifique
4-(1-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been widely used in scientific research as a tool for studying the function of CK2 in various biological processes. It has been shown to inhibit CK2 activity in vitro and in vivo, and has been used to investigate the role of CK2 in cancer, inflammation, and other diseases.
Propriétés
IUPAC Name |
4-(1-phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c1-13(14-5-3-2-4-6-14)23-9-10-24(17(25)12-23)15-7-8-22-16(11-15)18(19,20)21/h2-8,11,13H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNFWNMLKXYMHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(C(=O)C2)C3=CC(=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

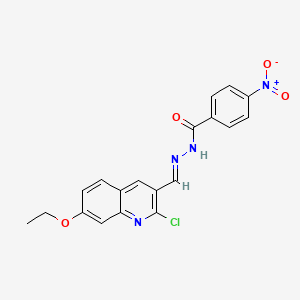

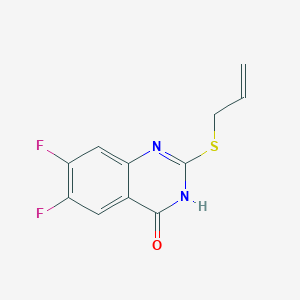
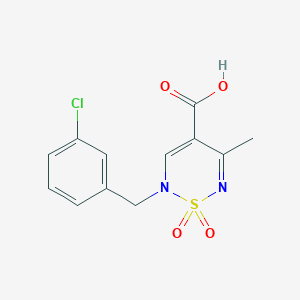
![1-benzyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2470097.png)
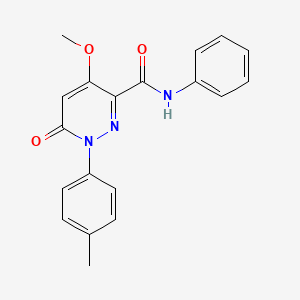
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 5-bromothiophene-2-carboxylate](/img/structure/B2470100.png)
![3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2470101.png)
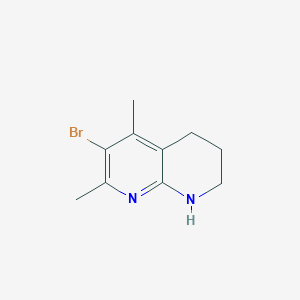
![3-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2470103.png)

